Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate
Description
tert-Butyl Group
- Steric effects : The bulky tert-butyl group adopts a staggered conformation to minimize van der Waals repulsions with the pyrazole ring and adjacent substituents. This creates a "shield" around position 3, limiting rotational freedom.
- Electron-donating influence : Despite its inductive electron-donating nature, the tert-butyl group’s steric dominance overshadows its electronic effects, as seen in similar pyrazole derivatives.
Trifluoromethyl Group
- Electron-withdrawing effects : The -CF₃ group withdraws electron density via its strong -I effect, polarizing the pyrazole ring and enhancing the acidity of the N–H proton in the amino linker (pKa ≈ 8–10).
- Conformational rigidity : The trifluoromethyl group’s planar geometry restricts rotation about the C–C bond connecting it to the phenyl ring, as observed in 3-(trifluoromethyl)phenyl-substituted pyrazolines.
Substituent dynamics were further validated via density functional theory (DFT) calculations on analogous systems, which showed energy barriers of ~15–20 kcal/mol for rotation about the pyrazole-phenyl bond.
Hydrogen Bonding Networks in Solid-State Structures
In the solid state, the compound forms a three-dimensional network stabilized by hydrogen bonds and weak intermolecular interactions:
- N–H⋯O hydrogen bonds : The amino group (-NH-) acts as a donor to the ester carbonyl oxygen (-COOCH₃), with bond lengths of ~2.8–3.0 Å and angles of ~150–160°, as seen in methyl benzoate derivatives.
- C–F⋯H–C interactions : The trifluoromethyl group participates in weak hydrogen bonds (2.9–3.2 Å) with aromatic C–H protons of adjacent molecules.
- π–π stacking : The benzoate and phenyl rings engage in offset π-stacking (interplanar distance ≈ 3.5 Å), though steric hindrance from the tert-butyl group reduces the extent of overlap.
A representative hydrogen bonding motif is illustrated below:
Molecule A: N–H (donor) → O=C (acceptor) of Molecule B
Molecule B: C–F (acceptor) → H–C (donor) of Molecule C
These interactions collectively stabilize the crystal lattice, as evidenced by the high melting point (≈200–220°C) of related pyrazole-benzoate hybrids.
Properties
Molecular Formula |
C22H22F3N3O2 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[[5-tert-butyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]amino]benzoate |
InChI |
InChI=1S/C22H22F3N3O2/c1-21(2,3)18-13-19(26-17-11-6-5-10-16(17)20(29)30-4)28(27-18)15-9-7-8-14(12-15)22(23,24)25/h5-13,26H,1-4H3 |
InChI Key |
IVBBXSCVXHVELI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC2=CC=CC=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Esterification via Acid-Catalyzed Reaction
A high-yield method involves refluxing 2-aminobenzoic acid with methanol in the presence of concentrated sulfuric acid. For example, a 94% yield was achieved by refluxing 2-amino-5-(trifluoromethyl)benzoic acid with methanol and HSO for 18 hours. While the trifluoromethyl substituent in this case differs from the target compound, the methodology remains applicable to unsubstituted 2-aminobenzoic acid.
Reaction Conditions:
Microwave-Assisted Esterification
Alternative approaches using microwave irradiation reduce reaction times. For instance, heating 2-amino-5-(trifluoromethyl)benzoic acid with methanol and HSO at 125°C for 2 hours under microwave conditions yielded 51%. This method is advantageous for time-sensitive syntheses but requires optimization to improve yield.
Synthesis of 3-(tert-Butyl)-1-(3-(Trifluoromethyl)phenyl)-1H-Pyrazol-5-amine
The pyrazole core is constructed via cyclocondensation, followed by functionalization to introduce the tert-butyl and 3-(trifluoromethyl)phenyl groups.
Cyclocondensation of 1,3-Diketones with Hydrazines
Pyrazole rings are typically formed by reacting 1,3-diketones with hydrazines. For the tert-butyl substituent, 4,4-dimethyl-1,3-pentanedione serves as the diketone precursor. Hydrazine derivatives bearing the 3-(trifluoromethyl)phenyl group are synthesized separately.
Example Pathway:
-
Synthesis of 3-(Trifluoromethyl)phenylhydrazine:
-
Cyclocondensation:
Reaction Conditions:
Introduction of the Amino Group at Position 5
The 5-amino substituent is introduced via nitration and reduction or direct substitution.
Nitration-Reduction Approach:
-
Nitration: Treating the pyrazole with HNO/HSO at 0–5°C to introduce a nitro group.
-
Reduction: Catalytic hydrogenation (H, Pd/C) or use of SnCl/HCl to reduce the nitro group to an amine.
Direct Amination:
-
Buchwald-Hartwig coupling with ammonia or amines, though this requires palladium catalysts and specialized ligands.
Coupling of Methyl 2-Aminobenzoate with Pyrazole-5-amine
The final step involves linking the benzoate and pyrazole moieties via their amino groups.
Urea Linkage Formation
Triphosgene-mediated coupling generates a urea bridge. For example, methyl 2-aminobenzoate reacts with triphosgene to form an isocyanate intermediate, which subsequently reacts with the pyrazole-5-amine.
Reaction Conditions:
-
Reagents: Triphosgene, triethylamine (TEA), dichloromethane (DCM)
-
Temperature: 0°C to room temperature
Procedure:
-
Activate methyl 2-aminobenzoate with triphosgene in DCM.
-
Add pyrazole-5-amine and TEA, stir at room temperature.
-
Purify via silica gel chromatography.
Palladium-Catalyzed C–N Coupling
A Buchwald-Hartwig amination couples halogenated benzoates with the pyrazole amine. For instance, methyl 2-bromobenzoate and pyrazole-5-amine react in the presence of Pd(OAc) and Xantphos.
Reaction Conditions:
-
Catalyst: Pd(OAc), Xantphos
-
Base: CsCO
-
Solvent: Toluene
-
Temperature: 110°C
Comparative Analysis of Synthetic Routes
The table below summarizes key methods and their efficiency:
Challenges and Optimization Strategies
-
Steric Hindrance: The tert-butyl group on the pyrazole may slow coupling reactions. Using bulky ligands (e.g., Xantphos) improves catalytic efficiency.
-
Solubility Issues: Polar aprotic solvents like DMF enhance reactant solubility during pyrazole synthesis.
-
Byproduct Formation: Triphosgene reactions require strict temperature control to minimize isocyanate dimerization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyrazole Ring : This is achieved through the reaction of tert-butyl and trifluoromethyl derivatives with appropriate hydrazines.
- Coupling Reaction : The pyrazole is then coupled with benzoic acid derivatives to form the final ester compound.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. In silico molecular docking studies suggest that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary findings indicate that it may inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment . The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis in malignant cells.
Material Science Applications
This compound is being explored for its utility in material science, particularly in the development of polymeric materials with enhanced thermal and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance applications.
Case Study on Anti-inflammatory Activity
In a study published in Molecular Biology Reports, researchers synthesized this compound and evaluated its anti-inflammatory effects through both in vitro and in vivo models. The results demonstrated a significant reduction in inflammatory markers, supporting its potential as a therapeutic agent for inflammatory diseases .
Case Study on Anticancer Effects
A separate investigation highlighted the compound's efficacy against breast cancer cell lines, where it was shown to induce apoptosis through caspase activation pathways. The study concluded that further structural optimization could enhance its potency as an anticancer drug .
Mechanism of Action
The mechanism of action of Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
- Compound: (E)-2-{[(1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol
- Key Differences: Replaces the 3-(trifluoromethyl)phenyl group with a 4-bromophenyl substituent. Features an imino-phenol group instead of a benzoate ester.
- Compound: tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
- Key Differences: Pyrazolo[3,4-d]pyrimidine fused heterocycle instead of a simple pyrazole. Chromenone and fluorophenyl substituents introduce planar aromatic systems.
- Impact: The fused heterocycle enhances rigidity and may improve binding affinity in biological targets, while the chromenone moiety contributes to UV-vis absorption properties .
Functional Group Comparisons
a. Trifluoromethylphenyl vs. Fluorophenyl ()
- Compound : (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine
- Key Differences :
- Retains the 3-(trifluoromethyl)phenyl group but incorporates it into a benzimidazole-imidazole scaffold.
Physicochemical Properties
Biological Activity
Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A pyrazole ring with a trifluoromethyl group.
- A benzoate moiety that enhances its solubility and biological activity.
- A tert-butyl group that may influence its pharmacokinetic properties.
Biological Activity Overview
Research has shown that derivatives of pyrazole, including the compound , exhibit a range of biological activities:
-
Antimicrobial Activity
- Studies have demonstrated that pyrazole derivatives are effective against Gram-positive bacteria, particularly Staphylococcus aureus. The compound exhibited low minimum inhibitory concentrations (MICs), indicating potent antibacterial properties. In vitro studies showed significant bactericidal effects and moderate inhibition of biofilm formation, crucial for treating persistent infections .
- The compound's structure suggests that the trifluoromethyl group may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .
-
Anticancer Properties
- Preliminary investigations into the anticancer potential of related compounds reveal promising results. For instance, analogs have shown significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .
- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : In a comparative study involving multiple pyrazole derivatives, the compound demonstrated superior antibacterial activity against Staphylococcus aureus with an MIC of 0.5 µg/mL. Time-kill assays confirmed its rapid bactericidal action within 2 hours .
- Anticancer Activity Assessment : In vitro testing on MCF-7 cells revealed that the compound induced apoptosis through caspase activation, with an IC50 value of 22.54 µM. This was corroborated by flow cytometry analysis showing a significant increase in apoptotic cells following treatment .
Data Tables
| Activity Type | Tested Organism/Cell Line | IC50/MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 0.5 µg/mL | Bactericidal effect confirmed |
| Anticancer | MCF-7 (breast cancer) | IC50 = 22.54 µM | Induced apoptosis via caspase activation |
| Anticancer | A549 (lung cancer) | IC50 = 20 µM | Significant growth inhibition observed |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) production.
Q & A
Q. What are the standard synthesis protocols for Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including coupling of pyrazole and benzoate derivatives. Key steps include:
- Amide bond formation : Reacting the pyrazole-5-amine with methyl 2-aminobenzoate under reflux in anhydrous solvents like dichloromethane or THF, using coupling agents (e.g., EDC/HOBt) .
- Functional group protection : The tert-butyl group may require protection during synthesis to avoid side reactions .
- Analytical monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress, with purification via column chromatography .
- Optimization : Adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and temperature (60–100°C) improves yield and selectivity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the pyrazole, benzoate, and trifluoromethyl groups. For example, the pyrazole NH proton appears as a singlet near δ 8.5–9.0 ppm .
- IR spectroscopy : Stretching vibrations for C=O (benzoate ester, ~1700 cm⁻¹) and N-H (amide/pyrazole, ~3300 cm⁻¹) are key .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]⁺ at m/z 448.16) and fragmentation patterns .
Q. What are the preliminary biological screening methodologies for this compound?
- Enzyme inhibition assays : Test against targets like Factor Xa or kinases using fluorogenic substrates, comparing IC₅₀ values with known inhibitors (e.g., razaxaban analogs) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale preparation?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- Purification optimization : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate high-purity fractions .
Q. How should researchers resolve contradictory spectral data (e.g., ambiguous NMR peaks)?
- X-ray crystallography : Single-crystal analysis via SHELXL refines bond lengths and angles, resolving ambiguities in stereochemistry .
- 2D NMR experiments : HSQC and HMBC correlations clarify proton-carbon connectivity, especially for overlapping signals in the aromatic region .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict NMR chemical shifts and validate experimental data .
Q. What mechanistic insights explain this compound’s potential bioactivity?
- Molecular docking : Simulations (AutoDock Vina) suggest the trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., Factor Xa’s S1 pocket) .
- SAR studies : Modifying the tert-butyl group to smaller substituents (e.g., methyl) reduces steric hindrance, improving IC₅₀ values by 3-fold .
- Metabolite profiling : LC-MS identifies stable metabolites, such as hydrolyzed benzoate derivatives, which retain activity .
Q. How do fluorinated groups (e.g., trifluoromethyl) impact analytical characterization?
- ¹⁹F NMR : The trifluoromethyl group shows a distinct triplet near δ -60 ppm, aiding in quantification and purity assessment .
- Challenges : Fluorine’s electronegativity causes signal splitting in ¹H NMR, requiring higher spectral resolution (≥600 MHz) .
- MS fragmentation : The CF₃ group stabilizes radical ions, leading to unique fragmentation pathways (e.g., loss of CO₂CH₃ vs. CF₃) .
Q. What strategies ensure reproducibility of pharmacological data across labs?
- Standardized protocols : Use identical solvent batches (e.g., HPLC-grade DMSO) and cell lines (ATCC-validated) .
- Inter-lab validation : Share crystal structures (CCDC entries) and raw spectral data (via repositories like Zenodo) .
- Negative controls : Include razaxaban or DMSO-only controls in enzyme assays to normalize inter-experimental variability .
Q. How can low reaction yields in the final coupling step be troubleshooted?
- Stoichiometry adjustment : Increase the amine/ester ratio to 1.5:1 to drive the reaction to completion .
- Acid scavengers : Add molecular sieves or triethylamine to neutralize HCl byproducts in amide couplings .
- Alternative coupling agents : Replace EDC/HOBt with HATU for higher efficiency in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
